molecular formula C19H21N3S B13946427 Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]- CAS No. 832103-00-1

Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-

Cat. No.: B13946427
CAS No.: 832103-00-1
M. Wt: 323.5 g/mol
InChI Key: WSZQNEFKZKGHJD-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]- is a heterocyclic compound featuring a benzo[b]thiophene core substituted with an amine at position 5 and a 4-phenylpiperazinylmethyl group at position 2. The piperazine moiety is a common pharmacophore in medicinal chemistry, known to enhance solubility and modulate receptor interactions. Below, we compare it with compounds sharing core heterocycles, substituents, or biological relevance.

Properties

CAS No.

832103-00-1

Molecular Formula

C19H21N3S

Molecular Weight

323.5 g/mol

IUPAC Name

2-[(4-phenylpiperazin-1-yl)methyl]-1-benzothiophen-5-amine

InChI

InChI=1S/C19H21N3S/c20-16-6-7-19-15(12-16)13-18(23-19)14-21-8-10-22(11-9-21)17-4-2-1-3-5-17/h1-7,12-13H,8-11,14,20H2

InChI Key

WSZQNEFKZKGHJD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(S2)C=CC(=C3)N)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy Overview

The synthesis of Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]- and related derivatives typically involves:

  • Construction of the benzo[b]thiophene core, often starting from substituted benzaldehydes or related precursors.
  • Functionalization at the 5-position with an amine group.
  • Introduction of the 4-phenyl-1-piperazinyl methyl substituent through nucleophilic substitution or amide coupling reactions.

The synthetic routes are multi-step and require careful control of reaction conditions to achieve high yields and purity.

Specific Preparation Method from Aroyl Benzothiophene Precursors

A well-documented method involves the synthesis of benzo[b]thiophene carboxamides connected to 4-aryl-1-piperazinyl methyl groups, closely related structurally to the target compound.

Stepwise Synthesis:
  • Starting Material Preparation:

    • 2-Nitrobenzaldehyde is converted to an ester intermediate by treatment with methyl thioglycolate in a basic medium.
    • This step likely proceeds via thiol anion displacement of the nitro group followed by base-catalyzed aldol condensation to form the ester.
  • Hydrolysis and Acid Chloride Formation:

    • The ester is hydrolyzed under basic conditions to the corresponding acid.
    • The acid is then converted to the aroyl chloride by reflux with thionyl chloride.
  • Amide Formation:

    • The aroyl chloride reacts with 2-aminobenzyl alcohol under inert atmosphere to yield the corresponding amide intermediate.
  • Chlorobenzyl Carboxamide Formation:

    • Treatment of the amide with mesyl chloride and triethylamine unexpectedly yields chlorobenzyl carboxamide via nucleophilic substitution of chloride on the mesylate intermediate.
  • Final Coupling:

    • The chlorobenzyl carboxamide is refluxed with substituted 4-aryl piperazines (such as 4-phenyl-1-piperazine) in acetonitrile in the presence of potassium carbonate.
    • This nucleophilic substitution affords the benzo[b]thiophene arylpiperazine carboxamides in good yields (65–96%).
Reaction Conditions and Yields Summary Table:
Step Reagents/Conditions Yield (%) Notes
Ester formation Methyl thioglycolate, base Not specified Mechanism involves thiol anion displacement
Hydrolysis to acid Basic hydrolysis Not specified
Acid chloride formation Thionyl chloride, reflux Not specified
Amide formation 2-Aminobenzyl alcohol, dry pyridine, THF, N2 89% Purified by silica gel chromatography
Mesyl chloride treatment Mesyl chloride, triethylamine, CH2Cl2 86% Chlorobenzyl carboxamide formed
Coupling with piperazine 4-Aryl piperazine, K2CO3, CH3CN, reflux 65–96% Final product benzo[b]thiophene derivative

This sequence is illustrated in Scheme 1 of the source.

Alternative Multi-Step Synthesis Involving Dicarboxylic Acids and Piperazine Derivatives

Another synthetic approach involves:

  • Knoevenagel condensation of benzo[b]thiophene-2-carboxaldehyde with diethyl malonate to form unsaturated diesters.
  • Subsequent addition of potassium cyanide and hydrolysis to obtain dicarboxylic acids.
  • Preparation of Boc-protected 4-phenylpiperazine derivatives via N-arylation reactions.
  • Deprotection and alkylation to form phthalimide intermediates.
  • Aminolysis to generate amines.
  • Cyclocondensation of amines with dicarboxylic acids to yield the final benzo[b]thiophene derivatives.
  • Conversion to hydrochloride salts for enhanced solubility and stability.

This method was employed to synthesize a series of benzo[b]thiophene derivatives with phenylpiperazine moieties, showing promising biological activity.

Key Reaction Highlights:
  • Use of commercially available starting materials.
  • Protection/deprotection strategies to enable selective functionalization.
  • Alkylation with bromoalkyl-phthalimide intermediates.
  • Final cyclocondensation step critical for ring closure and amide bond formation.

Industrially Advantageous Production Method (Patent EP2736894B1)

A patented method describes an industrially scalable process for producing 4-(1-piperazinyl)benzo[b]thiophene derivatives, which are structurally related to the target compound.

  • The method involves palladium-catalyzed coupling reactions.
  • Use of solvents such as 1,4-dioxane.
  • Formation of hydrochloride salts for isolation.
  • Emphasis on stirring and reaction conditions to optimize yield and purity.

This patent highlights the potential for large-scale synthesis of benzo[b]thiophene-piperazine compounds with pharmaceutical relevance.

Data Tables Summarizing Key Preparation Parameters

Preparation Method Starting Materials Key Reagents/Conditions Yield Range (%) Notes
Aroyl Benzothiophene Route 2-Nitrobenzaldehyde, methyl thioglycolate Thionyl chloride, mesyl chloride, 4-phenylpiperazine, K2CO3, CH3CN reflux 65–96 Multi-step, includes amide and substitution steps
Dicarboxylic Acid Route Benzo[b]thiophene-2-carboxaldehyde, diethyl malonate Boc-piperazine, alkylating agents, methylamine, cyclocondensation Not specified Uses protection/deprotection, phthalimide intermediates
Industrial Pd-Catalyzed Method Benzo[b]thiophene derivatives Palladium catalyst, 1,4-dioxane, stirring, reflux Not specified Suitable for industrial scale-up

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Optimization : Introduction of the piperazinylmethyl group may require alkylation or nucleophilic substitution strategies, as seen in related compounds .
  • Comparative Studies : Direct comparisons of antiproliferative activity between the target compound and ’s triazole-benzothiazole hybrid would clarify structure-activity relationships.

Biological Activity

Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and therapeutic implications.

Overview of Biological Activities

The biological activities of benzo[b]thiophene derivatives, including the compound , are diverse and include:

  • Anticancer Activity : Several studies have demonstrated that benzo[b]thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : These compounds have shown promise in reducing inflammation through various biochemical pathways.
  • Antimicrobial Properties : They possess activity against a range of bacterial and fungal pathogens.
  • Antidiabetic and Neuroprotective Effects : Some derivatives have been explored for their potential in managing diabetes and protecting neural tissues.

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the benzo[b]thiophene structure influence its biological activity. For instance, the presence of specific substituents on the phenylpiperazine moiety significantly affects the compound's anticancer efficacy.

Key Findings from SAR Studies:

  • Substituent Variability : Compounds with halogen substitutions (e.g., chloro or fluoro groups) on the phenyl ring tend to exhibit enhanced cytotoxicity compared to those without such modifications .
  • Cytotoxicity Correlation : A study indicated that compounds with two chlorine atoms on the phenylpiperazine group showed superior cytotoxic effects against MCF7 and MCF10A cell lines compared to other variants .

Anticancer Activity

Research has highlighted the anticancer potential of benzo[b]thiophenes through various assays. For example:

  • MTT Assay Results : Compounds like BS230 and BS130 demonstrated IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin when tested on HepG2 cancer cells .
CompoundCell LineIC50 (µM)Mechanism of Action
BS230HepG21.37 ± 0.15Induction of apoptosis
BS130MCF715.0Cell cycle arrest

Anti-inflammatory and Antimicrobial Activities

In addition to anticancer effects, benzo[b]thiophene derivatives have been studied for their anti-inflammatory properties:

  • Inhibition of Leukotriene Synthesis : Certain derivatives were found to inhibit leukotriene synthesis, which is crucial in inflammatory responses .

Furthermore, antimicrobial assays have shown that these compounds can effectively inhibit both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .

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